Aminoluciferin

Description

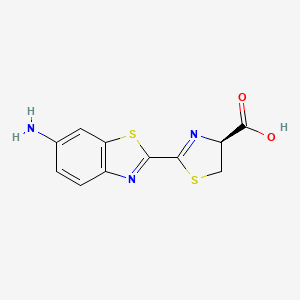

Structure

3D Structure

Properties

IUPAC Name |

(4S)-2-(6-amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2S2/c12-5-1-2-6-8(3-5)18-10(13-6)9-14-7(4-17-9)11(15)16/h1-3,7H,4,12H2,(H,15,16)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSJKXOOBAVPKR-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Illuminating the Proteome: A Technical Guide to the Synthesis of Novel Aminoluciferin Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for novel aminoluciferin analogs, which are pivotal for advanced bioluminescence imaging in biomedical research and drug development. This document details the core synthetic strategies, presents key quantitative data for comparative analysis, and offers detailed experimental protocols for the synthesis of these powerful molecular probes.

Introduction: Expanding the Bioluminescent Toolkit

The firefly luciferin-luciferase system is a cornerstone of bioluminescence imaging (BLI), offering exceptional sensitivity and a high signal-to-noise ratio for non-invasive in vivo imaging. However, the inherent photophysical properties of D-luciferin, such as its emission in the yellow-green region of the spectrum, limit its application in deep-tissue imaging due to light attenuation by biological tissues. To overcome these limitations, researchers have developed a diverse palette of synthetic this compound analogs with improved properties, including red-shifted emission, enhanced brightness, and functionalities for targeted imaging.

This guide explores three key strategies for the synthesis of novel this compound analogs: the creation of rigidified cyclic structures, the development of "caged" probes for enzyme activity sensing, and the versatile functionalization of the 6'-position of the luciferin core, including through bioorthogonal click chemistry.

Core Synthetic Pathways and Methodologies

Synthesis of Cyclic Alkylaminoluciferins (e.g., CycLuc Analogs)

The synthesis of cyclic alkylaminoluciferins, such as the CycLuc family of analogs, involves the construction of a rigidified aminobenzothiazole core, which often leads to analogs with red-shifted and more intense light emission.[1] The general approach begins with the synthesis of a substituted 2-cyano-6-aminobenzothiazole, followed by condensation with D-cysteine to form the thiazoline ring of the luciferin.

Experimental Protocol: Synthesis of a Representative Cyclic this compound (CycLuc1)

This protocol is a representative example of the synthesis of a cyclic this compound.

Step 1: Synthesis of 2-cyano-6-(indolin-1-yl)benzothiazole A mixture of 2-chloro-6-nitrobenzothiazole and indoline is heated to generate the 6-(indolin-1-yl)-2-nitrobenzothiazole intermediate. The nitro group is then reduced to an amine using a reducing agent like sodium dithionite. The resulting amine is then converted to the nitrile via a Sandmeyer reaction using copper(I) cyanide.

Step 2: Condensation with D-cysteine The 2-cyano-6-(indolin-1-yl)benzothiazole is dissolved in a suitable solvent, such as a mixture of methanol and water. D-cysteine hydrochloride is added, and the pH of the solution is adjusted to basic (pH ~8-9) with a base like potassium carbonate. The reaction is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC). The product, CycLuc1, is then purified by chromatography.[2][3]

Logical Workflow for Cyclic this compound Synthesis

Synthesis of Caged this compound Probes

"Caged" this compound probes are powerful tools for detecting specific enzyme activities in vitro and in vivo. In these probes, the amino group of this compound is masked with a substrate moiety specific to a particular enzyme. Enzymatic cleavage of this moiety "uncages" the this compound, which can then react with luciferase to produce light, thus reporting on the enzyme's activity. A common strategy for synthesizing these probes, particularly for proteases, involves solid-phase peptide synthesis (SPPS).[4][5][6]

Experimental Protocol: Solid-Phase Synthesis of a Caged this compound Peptide Probe

This protocol outlines the general steps for synthesizing a peptide-caged this compound probe.

Step 1: Peptide Synthesis on Solid Support The peptide sequence, which serves as the enzyme substrate, is assembled on a solid-phase resin using standard Fmoc-based chemistry.

Step 2: Coupling of the this compound Precursor After the peptide sequence is synthesized, the N-terminus is deprotected, and a precursor of this compound, typically 6-amino-2-cyanobenzothiazole, is coupled to the C-terminus of the peptide. This is often done in solution after cleaving the peptide from the resin.

Step 3: Cleavage and Deprotection The peptide-cyanobenzothiazole conjugate is cleaved from the solid support, and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

Step 4: Final Condensation with D-cysteine The purified peptide-cyanobenzothiazole is then condensed with D-cysteine in a basic aqueous solution to form the final caged this compound probe.[7][8]

Workflow for Caged this compound Probe Synthesis via SPPS

Synthesis of 6'-Substituted this compound Analogs via Click Chemistry

The 6'-amino group of this compound provides a convenient handle for a wide range of chemical modifications to create novel analogs with diverse properties. One of the most versatile methods for such modifications is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[9] This reaction allows for the efficient and specific coupling of an alkyne-modified luciferin with an azide-containing molecule of interest.

Experimental Protocol: Synthesis of a Triazole-Containing this compound Analog via CuAAC

This protocol describes the synthesis of an alkynyl luciferin precursor and its subsequent modification using a CuAAC reaction.

Step 1: Synthesis of an Alkynyl Luciferin Analog An this compound bearing a terminal alkyne is synthesized. This can be achieved by reacting 6-amino-2-cyanobenzothiazole with an alkyne-containing electrophile, followed by condensation with D-cysteine.[9]

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The alkynyl luciferin analog is dissolved in a suitable solvent system, often a mixture of t-butanol and water. An azide-containing molecule of interest is added, followed by a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate). The reaction is stirred at room temperature until completion. The resulting triazole-containing this compound analog is then purified.[10][11][12]

Click Chemistry Functionalization Pathway

Quantitative Data Summary

The bioluminescent properties of this compound analogs are critical for their application. The following tables summarize key quantitative data for a selection of representative analogs.

Table 1: Bioluminescence Emission Maxima of Selected this compound Analogs

| Analog | Emission Max (nm) | Reference |

| D-Luciferin | 562 | [1] |

| 6'-Aminoluciferin | 593 | [1] |

| 6'-Dimethylthis compound | 623 | [1] |

| CycLuc1 | 599 | [1] |

| CycLuc2 | 607 | [1] |

| CycLuc6 | 636 | [13][14] |

| CycLuc10 | 642 | [13][14] |

| AkaLumine | 675 | [15] |

| seMpai | 677 | [16] |

Table 2: Kinetic and Quantum Yield Data for Selected this compound Analogs

| Analog | Luciferase | Km (µM) | Relative Quantum Yield | Reference |

| D-Luciferin | Wild-Type | ~1-5 | 1.00 | [17][18] |

| 6'-Aminoluciferin | Wild-Type | <1 | - | [1] |

| CycLuc1 | Wild-Type | Lower than D-luciferin | Increased rigidity may increase quantum yield | [1][17] |

| N-Alkyl-6'-aminoluciferins | Ultra-Glo | Varies | Varies with substituent | [18] |

| 6'-(1-pyrrolidinyl)luciferin | P. hirtus RE-R215K | 1 | - | [19] |

| AkaLumine Analogs | Recombinant P. pyralis | - | Improved over AkaLumine | [15] |

Note: Direct comparison of quantum yields can be challenging due to variations in experimental conditions and reporting standards. "Relative Quantum Yield" indicates a qualitative comparison to D-luciferin where available.

Conclusion and Future Directions

The synthesis of novel this compound analogs has significantly expanded the capabilities of bioluminescence imaging. The methodologies outlined in this guide provide a foundation for the rational design and synthesis of next-generation probes with tailored properties. Future efforts in this field will likely focus on the development of analogs with even further red-shifted emissions, improved quantum yields, and enhanced cell permeability for even more sensitive and specific in vivo imaging. The continued innovation in synthetic strategies, including the broader application of bioorthogonal chemistry, will undoubtedly lead to the creation of sophisticated molecular tools to illuminate complex biological processes in health and disease.

References

- 1. Robust light emission from cyclic alkylthis compound substrates for firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Caged this compound Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Caged this compound probe for bioluminescent immunoproteasome activity analysis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00148F [pubs.rsc.org]

- 9. Design and synthesis of an alkynyl luciferin analog for bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Aminoluciferins Extend Firefly Luciferase Bioluminescence into the Near-Infrared and Can Be Preferred Substrates over d-Luciferin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. keio.elsevierpure.com [keio.elsevierpure.com]

- 16. mdpi.com [mdpi.com]

- 17. Bioluminescence imaging in mice with synthetic luciferin analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Aminoluciferin Bioluminescence with Firefly Luciferase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioluminescent reaction catalyzed by firefly luciferase using aminoluciferin and its analogues. It covers the core biochemical mechanism, comparative quantitative data, detailed experimental protocols, and key applications in research and drug development.

Introduction: Beyond the Native Substrate

Firefly luciferase (FLuc), a 61 kDa monomeric enzyme, is a cornerstone of modern bioscience, widely employed as a genetic reporter due to its exceptionally high sensitivity and signal-to-noise ratio.[1][2] The canonical reaction involves the ATP-dependent oxidative decarboxylation of D-luciferin, resulting in the emission of yellow-green light.[3][4] However, the physical properties of D-luciferin, such as its emission wavelength and cell permeability, present limitations for certain applications, particularly for deep-tissue in vivo imaging.

This has spurred the development of synthetic luciferin analogues to expand the utility of this reporter system.[3][4] Among the most promising are the 6'-aminoluciferins, where the 6'-hydroxyl group of D-luciferin is replaced with an amino group or a substituted amine.[5] These modifications lead to significant red-shifting of the emitted light into the near-infrared (NIR) window, where biological tissues are more transparent, and can alter substrate affinity and kinetics.[3][5] This guide focuses on the mechanism, properties, and applications of these valuable this compound substrates.

The Core Bioluminescent Mechanism

The bioluminescent reaction catalyzed by firefly luciferase occurs in two primary steps, whether the substrate is D-luciferin or an this compound analogue.[3][5]

-

Adenylation: The carboxylate group of the luciferin analogue attacks the α-phosphate of adenosine triphosphate (ATP) in the presence of Mg²⁺. This results in the formation of a high-energy luciferyl-adenylate intermediate (LH₂-AMP) and the release of pyrophosphate (PPi).[3]

-

Oxidative Decarboxylation: The luciferyl-adenylate intermediate is then oxidized by molecular oxygen, leading to the formation of a transient, high-energy dioxetanone ring. This is the rate-limiting step in the reaction. The unstable dioxetanone rapidly decarboxylates, producing an electronically excited oxyluciferin molecule. As the excited oxyluciferin relaxes to its ground state, it releases energy in the form of a photon of light.[3]

The color of the emitted light is determined by the energy difference between the excited and ground states of the oxyluciferin product.[6] For aminoluciferins, the electron-donating nature of the 6'-amino group alters the electronic structure of the resulting amino-oxyluciferin, lowering the energy gap and causing a bathochromic (red) shift in the emission spectrum.[6]

Quantitative Data and Comparative Analysis

The utility of an this compound analogue is defined by its kinetic parameters and photophysical properties. While aminoluciferins generally exhibit higher affinity (lower Km) for firefly luciferase compared to D-luciferin, this often comes with a trade-off in maximal light output, partly due to product inhibition.[5][6]

Bioluminescence Emission Wavelengths

A key advantage of aminoluciferins is their red-shifted emission. The extent of this shift is dependent on the substitution at the 6'-amino position. Generally, increasing the electron-donating capacity and incorporating rigid, cyclic structures enhances the red-shift.[3]

Table 1: Peak Bioluminescence Emission Wavelengths of Selected Luciferin Analogues with Wild-Type Firefly Luciferase.

| Compound | 6' Substituent | Peak Emission (λmax) | Reference |

|---|---|---|---|

| D-luciferin | -OH | 557 nm | [6] |

| 6'-aminoluciferin (NH₂LH₂) | -NH₂ | 594 nm | [3][5] |

| 6'-MeNHLH₂ | -NH(CH₃) | 609 nm | [6] |

| 6'-Me₂NLH₂ | -N(CH₃)₂ | 623 nm | [6] |

| CycLuc1 | Fused Pyrrolidine | 599 nm | [7] |

| CycLuc6 | Fused Tetrahydroquinoline | 636 nm | [3][5] |

| CycLuc10 | Fused Dihydroquinoline | 642 nm | [3][5] |

| AkaLumine | Extended π-conjugation | ~675 nm |[7] |

Kinetic Parameters

Mutations in the luciferase active site can be engineered to preferentially accept this compound substrates, improving their light output and creating orthogonal reporter pairs.[3][5] The F247L mutation, for instance, has been shown to improve light output from 6'-aminoluciferin by nearly five-fold.[5]

Table 2: Michaelis-Menten Constants (Km) for Selected Luciferin Analogues with Wild-Type (WT) and Mutant Firefly Luciferase.

| Substrate | Luciferase Mutant | Km (μM) | Reference |

|---|---|---|---|

| D-luciferin | WT | 1.0 - 14.9 | [7][8] |

| 6'-NH₂LH₂ | WT | 0.4 | [5] |

| 6'-MeNHLH₂ | WT | 0.1 | [5] |

| 6'-Me₂NLH₂ | WT | 0.2 | [5] |

| CycLuc1 | WT | 0.1 | [5] |

| CycLuc2 | WT | 0.1 | [5] |

| D-luciferin | R218K | 2.9 | [5] |

| CycLuc1 | R218K | 1.8 | [5] |

| CycLuc2 | R218K | 0.3 |[5] |

Note: Vmax and Quantum Yield data for aminoluciferins are not consistently reported across the literature in a standardized format, but studies indicate that while the initial photon flux can be high (up to 43% of D-luciferin for some analogues), sustained emission is often lower due to product inhibition.[3] Quantum yield improvement is a key goal of analogue design.[9]

Experimental Protocols

In Vitro Luciferase Assay with this compound

This protocol describes a typical flash-type assay to determine the activity of firefly luciferase with an this compound substrate in vitro.

Materials:

-

Purified recombinant firefly luciferase

-

This compound analogue stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer: 25 mM Tris-phosphate (pH 7.8), 8 mM MgSO₄, 0.1 mM EDTA, 1 mM DTT.

-

ATP solution: 10 mM in water.

-

White, opaque 96-well microplates.

-

Luminometer with injectors.

Procedure:

-

Prepare Assay Reagent: On the day of the experiment, prepare the final assay reagent. For 1 mL, mix 940 µL of Assay Buffer, 40 µL of 10 mM ATP (final concentration 0.4 mM), and 20 µL of 10 mM this compound stock (final concentration 200 µM). Protect from light.

-

Enzyme Dilution: Dilute the purified luciferase in Assay Buffer to the desired concentration (e.g., 1 nM).

-

Assay Execution: a. Pipette 20 µL of the diluted enzyme into the wells of the 96-well plate. b. Place the plate in the luminometer. c. Set the luminometer to inject 100 µL of the Assay Reagent. d. Measure luminescence immediately after injection (e.g., 1-second integration time). A kinetic read over 1-2 minutes is recommended to observe the characteristic "flash" followed by sustained glow.

Live Cell Luciferase Assay

This protocol is for measuring luciferase activity in live mammalian cells, where substrate permeability is a critical factor.

Materials:

-

Mammalian cells transfected with a luciferase reporter plasmid.

-

White, opaque, tissue-culture treated 96-well plates.

-

Culture medium (e.g., DMEM).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Luminometer.

Procedure:

-

Cell Plating: 24 hours post-transfection, plate cells in the 96-well plate at a desired density (e.g., 20,000 cells/well) and allow them to attach.

-

Substrate Addition: Dilute the this compound stock solution directly into the cell culture medium to the desired final concentration (e.g., 1 µM to 250 µM).

-

Incubation & Measurement: a. Remove the old medium from the cells and add the medium containing the this compound. b. Immediately place the plate in a luminometer pre-warmed to 37°C. c. Measure luminescence at various time points (e.g., every 2 minutes for 1 hour) to determine the kinetics of substrate uptake and light emission.

Note: Unlike in vitro assays, live-cell signal is highly dependent on the analogue's ability to cross the cell membrane. More lipophilic aminoluciferins often show superior performance in live cells even if their in vitro activity is lower than D-luciferin.[3]

Applications in Drug Development and Research

The unique properties of aminoluciferins have enabled several advanced applications beyond simple reporter gene assays.

Caged Probes for Enzyme Activity

The 6'-amino group provides a convenient chemical handle for "caging" the luciferin. A specific peptide or chemical moiety recognized by an enzyme of interest can be attached to the amine, rendering the molecule unable to react with luciferase.[1] Upon enzymatic cleavage of the caging group, the free this compound is released, generating a bioluminescent signal proportional to enzyme activity.[1] This has been successfully used to create probes for proteases like caspases and the immunoproteasome.[8][10]

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a powerful technique for monitoring protein-protein interactions in real-time.[1] It relies on the non-radiative transfer of energy from a bioluminescent donor (luciferase) to a fluorescent acceptor protein (e.g., YFP). Energy transfer only occurs when the donor and acceptor are in very close proximity (<10 nm). Aminoluciferins can be used as substrates for the luciferase donor. Furthermore, they can be directly conjugated to fluorescent dyes (e.g., Cy5) to act as BRET donors themselves, enabling NIR light emission and improved tissue penetration for in vivo studies.[1][2]

Conclusion and Future Directions

Aminoluciferins represent a significant advancement in bioluminescence technology, extending the capabilities of the firefly luciferase system. Their red-shifted emission profiles are invaluable for in vivo imaging, and their chemical tractability allows for the creation of sophisticated probes for monitoring dynamic biological processes. Future research will likely focus on the development of novel this compound analogues with improved quantum yields and cell permeability, as well as the co-evolution of mutant luciferases that can utilize these synthetic substrates with higher efficiency and specificity. These ongoing efforts promise to further enhance the sensitivity and scope of bioluminescent imaging in both basic research and clinical applications.

References

- 1. Aminoluciferins as functional bioluminogenic substrates of firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aminoluciferins Extend Firefly Luciferase Bioluminescence into the Near-Infrared and Can Be Preferred Substrates over d-Luciferin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of mutant firefly luciferases that efficiently utilize aminoluciferins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Robust light emission from cyclic alkylthis compound substrates for firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. keio.elsevierpure.com [keio.elsevierpure.com]

- 10. Regulatory effects of ATP and luciferin on firefly luciferase activity - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Glow: A Technical Guide to the Photophysical and Chemical Properties of Aminoluciferin Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quest for more sensitive and versatile tools in biological imaging and diagnostics has led to significant advancements in the development of aminoluciferin derivatives. These synthetic analogues of the native firefly substrate, D-luciferin, offer a tunable palette of light emission, enhanced brightness, and improved pharmacokinetic properties, making them invaluable for a wide range of applications from in vitro assays to deep-tissue in vivo imaging. This technical guide provides a comprehensive overview of the core photophysical and chemical properties of key this compound derivatives, detailed experimental protocols, and visual representations of associated pathways and workflows.

Core Photophysical and Chemical Properties

The substitution of the 6'-hydroxyl group of D-luciferin with an amino group, and subsequent modifications of this amine, profoundly influences the molecule's electronic structure and, consequently, its light-emitting properties. These modifications have given rise to a diverse family of this compound derivatives with red-shifted emission spectra, a critical feature for in vivo imaging where longer wavelengths penetrate tissue more effectively.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative photophysical and kinetic data for several prominent this compound derivatives, providing a comparative landscape for researchers to select the optimal substrate for their specific application.

Table 1: Photophysical Properties of Selected this compound Derivatives

| Derivative | Fluorescence λmax (nm) | Bioluminescence λmax (nm) | Notes | Reference(s) |

| 6'-aminoluciferin (aLuc) | 517 | 590 - 594 | ~10-fold higher affinity for luciferase than D-luciferin. | [1][2] |

| 6'-MeNHLH2 | - | 609 | Monoalkylated this compound. | [3] |

| 6'-Me2NLH2 | 554 | 623 | Dialkylated this compound. | [2][3] |

| CycLuc1 | - | 599 | Conformationally-restricted cyclic alkylthis compound. | [3] |

| CycLuc2 | - | 607 | Conformationally-restricted cyclic alkylthis compound. | [3] |

| CycLuc6 | 567 | 636 | Red-shifted emission compared to other CycLuc derivatives. | [2] |

| CycLuc10 | 576 | 642 | One of the most red-shifted this compound analogues. | [2] |

| cybLuc | - | - | N-cyclobutylthis compound; produces 20-fold more light than D-luciferin or aLuc at the same concentration in animal studies. | [4] |

| AkaLumine (AkaLumine-HCl) | - | 675 - 677 | Near-infrared (NIR) emission, ideal for deep tissue imaging. | [5][6][7] |

| Cy5-AL | - | 673 | Emits NIR light via Bioluminescence Resonance Energy Transfer (BRET). | [8][9] |

| Enamine Infraluciferin | - | 564 (with PpyWT luciferase), 606 (with FlucRed mutant) | π-extended infraluciferin derivative. | [10] |

Table 2: Kinetic Properties of Selected this compound Derivatives with Firefly Luciferase

| Derivative | Km (μM) | Relative Light Output | Notes | Reference(s) |

| 6'-aminoluciferin (aLuc) | - | Reduced compared to D-luciferin (~10%) | Higher affinity but lower light output than D-luciferin. | [10] |

| cyaLucs (general) | Increases with bulky N-cycloalkylated substitution | Enhanced bioluminescent signals in vitro, in cellulo, and in vivo. | Affinity to luciferase decreases with larger cycloalkyl groups. | [1] |

| AkaLumine | 2.06 | 100 to 1,000 times brighter than D-luciferin/Fluc system in vivo. | Used with a mutant luciferase (Akaluc) for the AkaBLI system. | [5][11] |

| Glycine-D-aminoluciferin | - | Attenuated bioluminescent signals | Longer in vivo circulation time. | [4][12] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful application and study of this compound derivatives. The following sections provide methodologies for key experiments.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from a substituted 2-cyanobenzothiazole, which is then condensed with D-cysteine.[13][14]

Protocol 1: General Synthesis of 6'-Aminoluciferin Derivatives

-

Synthesis of 6-Amino-2-cyanobenzothiazole (ACBT): A common precursor, ACBT, can be synthesized through various routes, often involving nitration, reduction, and cyanation of a benzothiazole core.[13][15][16] An economical and scalable synthesis has been reported using a 1,4-diazabicyclo[2.2.2]octane (DABCO) catalyzed cyanation.[13][16]

-

(Optional) N-Alkylation/Acylation of ACBT: The amino group of ACBT can be modified through reductive amination or acylation to introduce various alkyl or functional groups, leading to a diverse library of precursors.[8]

-

Condensation with D-cysteine: The 2-cyanobenzothiazole derivative is reacted with D-cysteine in a suitable solvent (e.g., methanol/THF mixture) at a controlled pH.[15] The reaction progress is monitored by techniques such as thin-layer chromatography or liquid chromatography-mass spectrometry (LC-MS).

-

Purification: The final this compound derivative is purified using column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).[8]

Measurement of Bioluminescence Spectra

Characterizing the emission spectrum of a novel this compound derivative is crucial for determining its suitability for specific imaging applications.

Protocol 2: In Vitro Bioluminescence Spectroscopy

-

Reagent Preparation: Prepare a buffer solution (e.g., 50 mM Tris buffer, pH 7.4, containing 10 mM MgCl2 and 0.1 mM ZnCl2).[1] Prepare stock solutions of firefly luciferase, ATP, and the this compound derivative.

-

Spectrometer Setup: Use a fluorescence spectrophotometer with the excitation source turned off or blocked.[1][17] Set the desired wavelength range for emission scanning (e.g., 400-800 nm).

-

Measurement: In a cuvette, mix the buffer, luciferase, and ATP.[17] To initiate the reaction, inject the this compound derivative solution and immediately begin recording the emission spectrum.

-

Data Analysis: The resulting spectrum will show the intensity of light emitted at each wavelength, with the peak of the curve representing the bioluminescence maximum (λmax).

In Vivo Bioluminescence Imaging

The true utility of many this compound derivatives lies in their application for non-invasive imaging in living organisms.

Protocol 3: Animal Bioluminescence Imaging

-

Animal Model: Utilize an animal model (e.g., mouse) expressing firefly luciferase in the cells or tissues of interest.[1]

-

Substrate Administration: Dissolve the this compound derivative in a biocompatible vehicle (e.g., phosphate-buffered saline). The standard injection for D-luciferin is 150 mg/kg intraperitoneally.[1] However, for potent derivatives like cybLuc, a much lower concentration (e.g., 10 μM) can be used.[4]

-

Imaging: Place the animal in an in vivo imaging system (IVIS) equipped with a cooled CCD camera.[1] Acquire images at various time points after substrate injection to determine the peak emission time. For spectral imaging, a series of images can be acquired through different bandpass filters.[18]

-

Image Analysis: Quantify the bioluminescent signal in regions of interest using the imaging system's software. The signal intensity is typically represented in photons per second per centimeter squared per steradian (p/s/cm²/sr).

Visualizing Pathways and Workflows

Diagrams are powerful tools for understanding the complex relationships in biochemical pathways and experimental procedures.

Luciferase-Catalyzed Bioluminescence Pathway

The fundamental reaction involves the luciferase-mediated adenylation and subsequent oxidation of the luciferin substrate to produce light.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aminoluciferins Extend Firefly Luciferase Bioluminescence into the Near-Infrared and Can Be Preferred Substrates over d-Luciferin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Robust light emission from cyclic alkylthis compound substrates for firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cybLuc: An Effective this compound Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 8. researchgate.net [researchgate.net]

- 9. Aminoluciferins as functional bioluminogenic substrates of firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioluminescence, photophysical, computational and molecular docking studies of fully conformationally restricted enamine infraluciferin - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00247K [pubs.rsc.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Luciferin derivatives for enhanced in vitro and in vivo bioluminescence assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Frontiers | Synthesis of N-peptide-6-amino-D-luciferin Conjugates [frontiersin.org]

- 16. Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole - White Rose Research Online [eprints.whiterose.ac.uk]

- 17. static.igem.org [static.igem.org]

- 18. spiedigitallibrary.org [spiedigitallibrary.org]

The Dawn of Brighter Bioluminescence: A Technical Guide to Aminoluciferin Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The firefly luciferin-luciferase system, a cornerstone of bioluminescence imaging (BLI), has undergone a significant evolution with the advent of aminoluciferin substrates. These synthetic analogs of D-luciferin have unlocked new possibilities in sensitivity, tissue penetration, and multiplexed imaging, addressing some of the key limitations of the native substrate. This in-depth technical guide explores the discovery, development, and application of this compound substrates, providing researchers with the essential knowledge to harness their full potential in preclinical and clinical research.

The primary advantage of this compound derivatives lies in their red-shifted light emission. The replacement of the 6'-hydroxyl group of D-luciferin with an amino group results in a significant bathochromic shift, pushing the emission wavelength into the near-infrared (NIR) window (650-900 nm).[1][2] Light in this region is less absorbed and scattered by biological tissues, enabling deeper and more sensitive in vivo imaging.[3][4]

The this compound Toolkit: A Comparative Overview

A diverse palette of this compound substrates has been developed, each with unique photophysical and pharmacokinetic properties. This section provides a comparative analysis of some of the most prominent aminoluciferins.

Quantitative Data Summary

The following tables summarize the key quantitative data for various this compound substrates, allowing for easy comparison of their performance characteristics.

Table 1: Spectral Properties of this compound Substrates

| Substrate | Peak Bioluminescence Emission (nm) | Notes |

| D-luciferin | ~560 | Standard substrate, visible green-yellow light.[3] |

| 6'-aminoluciferin | ~590-593 | The foundational this compound, red-shifted emission.[1][5] |

| 6'-MeNHLH2 | ~609 | Mono-methylated this compound with further red-shifting.[5] |

| 6'-Me2NLH2 | ~623 | Di-methylated this compound, even greater red-shift.[5] |

| CycLuc1 | ~599 | Cyclic alkylthis compound with improved brightness.[5] |

| CycLuc2 | ~607 | N-methylated cyclic this compound.[5] |

| CycLuc6 | ~636 | A more red-shifted cyclic this compound.[6][7] |

| CycLuc10 | ~642 | One of the most red-shifted cyclic aminoluciferins.[6][7] |

| AkaLumine (TokeOni) | ~675-677 | Near-infrared emitting substrate for deep tissue imaging.[3][4] |

| seMpai | ~675 | AkaLumine analog with reduced liver background signal.[8] |

Table 2: Kinetic Parameters of Selected Luciferin Substrates with Firefly Luciferase

| Substrate | Km (µM) | Relative Vmax (normalized to D-luciferin) | Notes |

| D-luciferin | 1.55 - 14.9 | 1.0 | Km can vary significantly with in vitro vs. in vivo conditions.[9][10] |

| CycLuc1 | Lower than D-luciferin | Higher than D-luciferin in live cells | Lower doses are effective due to lower Km and better cell permeability.[11] |

| CycLuc6 | Not widely reported | Not widely reported | |

| AkaLumine (TokeOni) | Not widely reported | Higher than D-luciferin in vivo | Provides significantly brighter signal in deep tissues.[12] |

| seMpai | 10x higher than TokeOni (with AkaLuc) | Similar to TokeOni (with AkaLuc) | Lower affinity but similar maximal velocity to TokeOni with the engineered AkaLuc luciferase.[8] |

Note: Kinetic parameters can vary depending on the specific luciferase enzyme (wild-type vs. mutant) and the assay conditions.

Key Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound substrates, from in vitro characterization to in vivo imaging.

In Vitro Luciferase Assay

This protocol outlines the steps for measuring the activity of firefly luciferase with an this compound substrate in cell lysates.

1. Reagent Preparation:

-

Lysis Buffer (1x): 25 mM Tris-phosphate (pH 7.8), 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA), 10% glycerol, 1% Triton X-100. Prepare from a 5x stock and add DTT fresh.

-

Luciferase Assay Buffer: 20 mM Tricine, 1.07 mM (MgCO₃)₄Mg(OH)₂·5H₂O, 2.67 mM MgSO₄, 0.1 mM EDTA, 33.3 mM DTT, 270 µM coenzyme A, 470 µM this compound substrate, 530 µM ATP. The concentration of the this compound substrate may need to be optimized.

-

This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) in an appropriate solvent such as DMSO. Store at -20°C or -80°C, protected from light.

2. Cell Lysis:

-

Wash cultured cells expressing firefly luciferase once with phosphate-buffered saline (PBS).

-

Aspirate the PBS and add an appropriate volume of 1x Lysis Buffer (e.g., 200 µL for a 6-well plate).

-

Incubate at room temperature for 15 minutes with gentle rocking.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 12,000 x g for 2 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new tube.

3. Luminescence Measurement:

-

Equilibrate the cell lysate and Luciferase Assay Buffer to room temperature.

-

Add 20 µL of cell lysate to a luminometer tube or a well of a white-walled 96-well plate.

-

Add 100 µL of Luciferase Assay Buffer to the tube/well.

-

Immediately place the sample in a luminometer and measure the light output. The integration time may need to be optimized (typically 1-10 seconds).

In Vivo Bioluminescence Imaging with this compound Substrates

This protocol provides a general workflow for imaging luciferase-expressing cells or tissues in a mouse model using an this compound substrate.

1. Animal and Substrate Preparation:

-

Anesthetize the mouse bearing luciferase-expressing cells/tissues using isoflurane or other appropriate anesthetic.

-

Prepare the this compound substrate solution. For example, for AkaLumine-HCl, dissolve in sterile PBS to a concentration of 30 mM.[13] For CycLuc1, a typical dose is 5-15 mg/kg administered intraperitoneally.[14] The optimal dose and administration route (intraperitoneal, intravenous, etc.) should be determined for each substrate and animal model.

-

Draw the appropriate volume of the substrate solution into a syringe.

2. Substrate Administration and Imaging:

-

Inject the substrate into the anesthetized mouse. For intraperitoneal injection, inject into the lower right quadrant of the abdomen.

-

Place the mouse in the imaging chamber of a bioluminescence imaging system (e.g., IVIS).

-

Acquire images at various time points after substrate administration to determine the peak signal time. For AkaLumine, imaging is often performed 10-15 minutes post-injection.[13][15]

-

Set the imaging parameters, such as exposure time, binning, and f/stop, to optimize signal detection without saturation.

Visualizing the Science: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound substrates.

Bioluminescence Reaction Pathway

Caption: The firefly luciferase-catalyzed bioluminescence reaction with an this compound substrate.

Caged this compound Activation Workflow

Caption: Activation of a caged this compound probe by a specific biological analyte.[16][17]

Bioluminescence Resonance Energy Transfer (BRET)

Caption: Principle of Bioluminescence Resonance Energy Transfer (BRET) using an this compound substrate.[18][19]

In Vivo Imaging Experimental Workflow

Caption: A typical experimental workflow for in vivo bioluminescence imaging with this compound substrates.

Conclusion and Future Directions

The development of this compound substrates has significantly advanced the field of bioluminescence imaging, offering researchers brighter, more sensitive, and more versatile tools for in vivo studies. The continued exploration of novel this compound analogs with further red-shifted emissions and improved pharmacokinetic properties will undoubtedly push the boundaries of what is achievable with BLI. Furthermore, the combination of these advanced substrates with engineered luciferases holds the promise of creating highly specific and orthogonal reporter systems for multiplexed imaging of complex biological processes. As our understanding of the structure-activity relationships of these molecules deepens, we can expect the development of even more sophisticated and powerful this compound-based probes for a wide range of applications in basic research and drug development.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Aminoluciferins extend firefly luciferase bioluminescence into the near-infrared and can be preferred substrates over D-luciferin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Robust light emission from cyclic alkylthis compound substrates for firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Aminoluciferins Extend Firefly Luciferase Bioluminescence into the Near-Infrared and Can Be Preferred Substrates over d-Luciferin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. schafferlab.berkeley.edu [schafferlab.berkeley.edu]

- 10. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioluminescence imaging in mice with synthetic luciferin analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 14. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glycogen engineering improves the starvation resistance of mesenchymal stem cells and their therapeutic efficacy in pulmonary fibrosis | eLife [elifesciences.org]

- 16. Caged Luciferins for Bioluminescent Activity-Based Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Caged this compound probe for bioluminescent immunoproteasome activity analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. blog.benchsci.com [blog.benchsci.com]

- 19. Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology - PMC [pmc.ncbi.nlm.nih.gov]

The Aminoluciferin-Luciferase Axis: A Technical Guide to Wild-Type and Mutant Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The firefly luciferin-luciferase system is a cornerstone of bioluminescence-based reporter assays, valued for its exceptional signal-to-noise ratio and sensitivity. The canonical substrate, D-luciferin, upon oxidation catalyzed by firefly luciferase, produces a characteristic yellow-green light. However, the quest for enhanced imaging modalities, particularly for deep-tissue in vivo studies, has spurred the development of synthetic luciferin analogs. Among these, aminoluciferins—where the 6'-hydroxyl group of D-luciferin is replaced by an amino group—have emerged as a promising class of substrates. These analogs often exhibit red-shifted emission spectra, a desirable trait for penetrating biological tissues, which are less absorptive of longer wavelength light.[1][2]

While aminoluciferins possess advantageous properties such as higher affinity for luciferase, their interaction with wild-type (WT) enzymes is often suboptimal, characterized by an initial bright flash followed by a rapid decay in light output.[1][3] This phenomenon, largely attributed to product inhibition, has limited their widespread application. To overcome this, researchers have turned to protein engineering, creating mutant luciferases that not only accommodate aminoluciferins more effectively but, in some cases, show a distinct preference for them over the native D-luciferin.[2][4][5] These engineered enzyme-substrate pairs unlock new possibilities for multiplexed assays, enhanced in vivo imaging, and novel biosensor design.

This technical guide provides an in-depth exploration of the interactions between various aminoluciferins and both wild-type and mutant luciferases. It offers a compilation of quantitative data, detailed experimental protocols, and visual workflows to aid researchers in harnessing the full potential of this versatile bioluminescent system.

Comparative Analysis: Wild-Type vs. Mutant Luciferases

The engineering of luciferase through site-directed mutagenesis has yielded variants with dramatically altered properties. Mutations at key residues within the substrate-binding pocket can influence substrate affinity (Km), catalytic turnover, and the spectral characteristics of the emitted light.

Quantitative Data Summary

The following tables summarize the key quantitative parameters comparing the performance of wild-type luciferase with prominent mutant variants when interacting with D-luciferin and various aminoluciferin analogs.

Table 1: Michaelis-Menten Constants (Km, µM) for D-Luciferin and Aminoluciferins

| Luciferase Variant | D-Luciferin | 6'-Aminoluciferin | CycLuc1 | CycLuc2 |

| Wild-Type (WT) | >125 | 2.5 | 4.8 | 0.9 |

| R218K | >125 | 1.9 | 1.8 | 0.3 |

| F247L | >125 | 2.9 | 10.7 | 1.2 |

| S347A | >125 | 2.4 | 1.7 | 0.6 |

Data synthesized from published studies. Aminoluciferins consistently show lower Km values, indicating higher affinity for both WT and mutant luciferases compared to D-luciferin.[1]

Table 2: Peak Bioluminescence Emission Wavelengths (λmax, nm)

| Luciferase Variant | D-Luciferin | 6'-Aminoluciferin | CycLuc1 | CycLuc2 | CycLuc6 | CycLuc10 |

| Wild-Type (WT) | 554 | 594 | 603 | 615 | 636 | 642 |

| R218K | 567 | 600 | 609 | 621 | - | - |

| L286M | 567 | 592 | 590 | 602 | - | - |

| S347A | 551/603 (bimodal) | 592 | 598 | 610 | - | - |

Data compiled from multiple sources.[1][2] Note that aminoluciferins produce red-shifted light with WT luciferase. Specific mutations can further modulate the emission wavelength, with R218K causing a slight red-shift for all substrates, while L286M results in a blue-shift for aminoluciferins.[1]

Table 3: Relative Light Output (Sustained Emission) in Cell Lysates

| Luciferase Variant | Substrate | Relative Photon Flux (% of WT with D-Luciferin) |

| Wild-Type (WT) | D-Luciferin | 100% |

| 6'-Aminoluciferin | ~5% | |

| CycLuc1 | ~1% | |

| R218K | D-Luciferin | ~110% |

| CycLuc1 | ~14% | |

| CycLuc2 | ~20% | |

| F247L | 6'-Aminoluciferin | ~25% |

| S347A | CycLuc1 | ~13% |

Values are approximations based on published data illustrating the significant improvement in sustained light emission from aminoluciferins with specific mutant luciferases.[1][6]

Visualized Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the core biochemical reaction, the experimental process for comparing luciferase variants, and the logical framework for selecting an appropriate enzyme-substrate pair.

Experimental Protocols

Detailed and reproducible protocols are critical for obtaining reliable and comparable data. The following sections outline methodologies for key experiments.

Protocol 1: Site-Directed Mutagenesis of Firefly Luciferase

This protocol describes the generation of luciferase mutants using a standard PCR-based method.

1. Plasmid Template Preparation:

- Obtain a mammalian expression vector (e.g., pcDNA3.1) containing the wild-type firefly luciferase gene (luc).

- Isolate and purify the plasmid DNA to a high concentration and purity (A260/A280 ratio of ~1.8).

2. Primer Design:

- Design a pair of complementary mutagenic primers (~25-45 bases in length) containing the desired mutation (e.g., for R218K, the codon for Arginine 'CGT' is changed to Lysine 'AAG').

- The mutation should be in the center of the primers with ~10-15 bases of correct sequence on both sides.

- Ensure the primers have a melting temperature (Tm) ≥ 78°C.

3. Mutagenesis PCR:

- Set up the PCR reaction in a 50 µL volume:

- 5 µL of 10x reaction buffer

- 50-100 ng of dsDNA plasmid template

- 125 ng of each mutagenic primer (forward and reverse)

- 1 µL of dNTP mix (10 mM each)

- 3 µL of QuikSolution (if using Agilent kit, aids in denaturing difficult templates)

- 1 µL of PfuUltra HF DNA polymerase (or similar high-fidelity polymerase)

- Add nuclease-free water to 50 µL.

- Perform thermal cycling (example parameters):

- Initial Denaturation: 95°C for 1 minute

- 18-25 Cycles:

- Denaturation: 95°C for 50 seconds

- Annealing: 60°C for 50 seconds

- Extension: 68°C for 1 minute/kb of plasmid length

- Final Extension: 68°C for 7 minutes

4. DpnI Digestion:

- Add 1 µL of DpnI restriction enzyme directly to the amplified reaction mixture.

- Incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

5. Transformation:

- Transform competent E. coli cells (e.g., XL1-Blue) with 1-2 µL of the DpnI-treated DNA.

- Plate the transformed cells on an LB agar plate containing the appropriate antibiotic for selection.

- Incubate overnight at 37°C.

6. Verification:

- Pick several colonies and grow overnight liquid cultures.

- Isolate the plasmid DNA and verify the presence of the desired mutation via Sanger sequencing.

Protocol 2: Luciferase Assay in Lysed Cells (for Kinetic and Light Output Analysis)

This protocol is adapted for comparing WT and mutant luciferase activity with different substrates in a 96-well plate format.[2]

1. Cell Culture and Transfection:

- Plate mammalian cells (e.g., CHO-K1) in 6-well plates to achieve 60-75% confluency on the day of transfection.

- Transfect the cells with the desired luciferase plasmid (WT or mutant) using a suitable transfection reagent (e.g., Lipofectamine 2000). Use ~2.25 µg of DNA per well.

- Incubate for 24-48 hours post-transfection.

2. Preparation of Cell Lysate:

- Wash cells once with 1 mL of cold phosphate-buffered saline (PBS).

- Add 1 mL of 1x Passive Lysis Buffer (e.g., Promega) to each well.

- Incubate for 10-15 minutes at room temperature with gentle rocking.

- Scrape the cells and transfer the lysate to a microfuge tube.

- Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet cell debris.

- Transfer the supernatant (cell lysate) to a new tube on ice.

3. Luminescence Assay:

- Prepare a 2x substrate solution in assay buffer (20 mM Tris pH 7.6, 0.1 mM EDTA, 8 mM MgSO₄, 4 mM ATP, 6 mg/mL BSA, 33 mM DTT). For kinetic analysis, prepare a serial dilution of each substrate (e.g., D-luciferin, aminoluciferins) to cover a range from ~0.1 µM to 125 µM.

- In a white, opaque 96-well plate, add 30 µL of cell lysate to each well.

- To initiate the reaction, add 30 µL of the 2x substrate solution to each well.

- Immediately place the plate in a luminometer.

- For kinetic analysis (Km determination), measure luminescence 3 minutes post-substrate addition.

- For light output comparison, measure sustained luminescence at 1-minute intervals.

- Plot the luminescence signal against substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 3: Bioluminescence Emission Spectral Scanning

This protocol is for determining the peak emission wavelength (λmax) of a luciferase-luciferin pair.

1. Reagent Preparation:

- Use purified luciferase enzyme (WT or mutant) at a final concentration of ~10 nM.

- Prepare a 2x substrate solution (10 µM final concentration) in assay buffer (20 mM Tris pH 7.6, 0.1 mM EDTA, 8 mM MgSO₄, 4 mM ATP, 1 mM TCEP).

2. Spectral Measurement:

- Use a spectrofluorometer with the excitation source turned off (or slits closed).

- Add the 2x substrate solution to a quartz cuvette.

- Place the cuvette in the spectrofluorometer.

- Rapidly inject the purified luciferase enzyme into the cuvette to initiate the reaction.

- Begin scanning the emission spectrum from 400 nm to 800 nm approximately 10 seconds after injection.

- The wavelength with the highest intensity corresponds to the λmax for that enzyme-substrate pair.

Conclusion and Future Directions

The synergistic development of this compound substrates and engineered luciferases has significantly expanded the capabilities of bioluminescence technology. Mutant luciferases can overcome the primary limitation of aminoluciferins—poor sustained light output with the wild-type enzyme—while capitalizing on their favorable properties of high affinity and red-shifted emission.[1][2] The creation of orthogonal enzyme-substrate pairs, where a mutant luciferase is highly active with a specific this compound but virtually inactive with D-luciferin, opens the door for sophisticated multiplexed imaging applications, allowing for the simultaneous tracking of multiple biological processes in real-time.[4][5]

For professionals in drug development, these advanced reporter systems offer more sensitive and robust tools for high-throughput screening and in vivo efficacy studies. The ability to image deeper into tissues with less signal attenuation provides a more accurate assessment of drug distribution and target engagement. As research continues, the focus will likely be on discovering novel mutations that further enhance quantum yield and spectral properties, as well as developing next-generation aminoluciferins with improved cell permeability and pharmacokinetic profiles for even more powerful in vivo applications.

References

- 1. content.ilabsolutions.com [content.ilabsolutions.com]

- 2. Identification of mutant firefly luciferases that efficiently utilize aminoluciferins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Development and Applications of Bioluminescent and Chemiluminescent Reporters and Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Site-directed mutagenesis of firefly luciferase active site amino acids: a proposed model for bioluminescence color [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

Unveiling the Spectrum: A Technical Guide to the Spectral Properties of Aminoluciferin Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core spectral properties of various aminoluciferin compounds, synthetic analogs of D-luciferin that are pivotal in advancing bioluminescence imaging (BLI). By shifting the emission wavelengths towards the near-infrared (NIR) spectrum, these compounds enable deeper tissue imaging with higher sensitivity, a critical advantage for in vivo studies in drug development and biomedical research. This document provides a comprehensive overview of their spectral characteristics, detailed experimental methodologies, and the underlying biochemical pathways.

Introduction to Aminoluciferins

Firefly luciferase, a widely utilized reporter enzyme, catalyzes the oxidation of its substrate, D-luciferin, to produce light.[1] However, the emission maximum of the native reaction is in the green-yellow region of the spectrum, which is readily absorbed and scattered by biological tissues, limiting its application for deep in vivo imaging.[2] Aminoluciferins, where the 6'-hydroxyl group of D-luciferin is replaced with an amino group or a substituted amine, offer a solution by significantly red-shifting the bioluminescence emission.[3] This guide delves into the spectral characteristics of these valuable compounds.

Spectral Properties of this compound Compounds

The introduction of an amino group at the 6' position of the luciferin backbone, and its subsequent modification, has a profound effect on the electronic properties of the molecule, leading to altered absorption and emission spectra. Generally, increasing the electron-donating ability of the substituent at this position results in a bathochromic (red) shift in the emission wavelength.

Quantitative Spectral Data

The following tables summarize the key spectral properties of various this compound compounds as reported in the literature. These values are typically measured in vitro using purified luciferase.

Table 1: Bioluminescence Emission Maxima of Acyclic this compound Analogs

| Compound Name | Substituent at 6' Position | Luciferase Used | Peak Emission Wavelength (λmax) (nm) | Reference |

| 6'-aminoluciferin | -NH₂ | Wild-Type Firefly Luciferase | 594 | [4][5] |

| 6'-MeNHLH₂ | -NHCH₃ | Wild-Type Firefly Luciferase | ~600-620 | [5] |

| 6'-Me₂NLH₂ | -N(CH₃)₂ | Wild-Type Firefly Luciferase | ~620 | [5] |

Table 2: Bioluminescence Emission Maxima of Cyclic this compound Analogs

| Compound Name | Fused Ring Structure | Luciferase Used | Peak Emission Wavelength (λmax) (nm) | Reference |

| CycLuc1 | 5-membered indoline ring | Wild-Type Firefly Luciferase | 599 | [6] |

| CycLuc2 | N-methylated 5-membered indoline ring | Wild-Type Firefly Luciferase | 607 | [6] |

| CycLuc6 | 2,2,4-trimethyl-dihydroquinoline | Wild-Type Firefly Luciferase | 636 | [4][5] |

| CycLuc10 | 6',7'-fused tetrahydroquinoline | Wild-Type Firefly Luciferase | 642 | [4][5] |

Note: Emission wavelengths can be influenced by the specific luciferase variant and assay conditions such as pH and temperature.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of this compound compounds.

Measurement of Bioluminescence Spectra

This protocol outlines the procedure for determining the bioluminescence emission spectrum of an this compound compound in the presence of luciferase.

Materials:

-

Purified firefly luciferase (e.g., QuantiLum® or a custom expressed variant)

-

This compound compound of interest

-

Luciferase assay buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 8 mM MgSO₄, 0.1 mM EDTA, 1 mM DTT)

-

ATP solution (e.g., 10 mM in water)

-

Luminometer or a fluorescence spectrophotometer with bioluminescence measurement capabilities[8]

-

Opaque-walled microplates (e.g., 96-well)[9]

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, prepare a working solution of the this compound in the luciferase assay buffer to the desired final concentration (e.g., 1 µM to 250 µM).[5]

-

Prepare a working solution of ATP in the luciferase assay buffer (final concentration typically 0.5-1 mM).

-

Prepare a solution of purified luciferase in the assay buffer. The optimal concentration should be determined empirically but is often in the nanomolar range.[5]

-

-

Assay Setup:

-

In a well of an opaque-walled microplate, combine the luciferase solution and the this compound working solution.

-

Allow the mixture to equilibrate for a few minutes at a controlled temperature (e.g., 25°C).

-

-

Initiation and Measurement:

-

Place the microplate in the luminometer or spectrophotometer.

-

Inject the ATP working solution into the well to initiate the bioluminescent reaction.

-

Immediately begin acquiring the emission spectrum over a desired wavelength range (e.g., 400-800 nm). The integration time will depend on the signal intensity.

-

-

Data Analysis:

-

Correct the raw spectral data for the instrument's wavelength-dependent response, if necessary.

-

Determine the peak emission wavelength (λmax) from the corrected spectrum.

-

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield of a luciferin analog is often correlated with its bioluminescence quantum yield and provides a measure of its light-emitting efficiency.[5] The comparative method using a known standard is a common approach.[10]

Materials:

-

This compound compound of interest (the "sample")

-

A fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

High-purity solvent (e.g., ethanol, DMSO)

-

UV-Vis spectrophotometer

-

Fluorescence spectrophotometer (fluorimeter)[8]

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength between 0.02 and 0.1 to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Using the fluorimeter, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission curve for each spectrum.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slope of these plots gives the gradient (Grad).

-

Calculate the quantum yield of the sample (Φₓ) using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (nₓ² / nₛₜ²) where:

-

Φₛₜ is the quantum yield of the standard.

-

Gradₓ and Gradₛₜ are the gradients of the plots for the sample and standard, respectively.

-

nₓ and nₛₜ are the refractive indices of the sample and standard solutions (if the solvents are different, though using the same solvent is recommended).[10]

-

-

In Vivo Bioluminescence Imaging

This protocol provides a general workflow for imaging the distribution and intensity of light emission from an this compound in a small animal model expressing luciferase.

Materials:

-

Animal model expressing luciferase (e.g., transgenic or bearing luciferase-expressing cells)

-

This compound compound formulated for in vivo use (e.g., dissolved in sterile PBS)

-

In vivo imaging system (IVIS) or similar instrument with a sensitive CCD camera[11]

-

Gas anesthesia system (e.g., isoflurane)[11]

-

Syringes and needles for injection

Procedure:

-

Animal Preparation:

-

Anesthetize the animal using the gas anesthesia system.

-

Place the animal in the imaging chamber of the in vivo imaging system. Acquire a baseline image before substrate administration.

-

-

Substrate Administration:

-

Image Acquisition:

-

Begin acquiring a series of images at set time points post-injection to determine the peak of light emission.[11] The exposure time will vary depending on the signal intensity.

-

Use appropriate emission filters to isolate the light from the this compound, particularly for red-shifted compounds, to reduce background and improve signal-to-noise.

-

-

Data Analysis:

-

Use the imaging system's software to quantify the photon flux (radiance) from regions of interest (ROIs).

-

Analyze the kinetic data to determine the time of peak emission for subsequent experiments.

-

Visualizations

The following diagrams illustrate the key processes involved in this compound-based bioluminescence.

Caption: The firefly luciferase-catalyzed bioluminescence reaction pathway with this compound.

Caption: A generalized experimental workflow for in vivo bioluminescence imaging with aminoluciferins.

Conclusion

This compound compounds and their derivatives represent a significant advancement in the field of bioluminescence imaging. Their red-shifted emission spectra overcome the limitations of native D-luciferin, enabling more sensitive and deeper in vivo imaging. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge of their spectral properties and the practical methodologies required to characterize and utilize these powerful tools in their research endeavors. The continued development of novel this compound analogs holds the promise of even brighter and further red-shifted probes, pushing the boundaries of what can be visualized within a living organism.

References

- 1. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Aminoluciferins Extend Firefly Luciferase Bioluminescence into the Near-Infrared and Can Be Preferred Substrates over d-Luciferin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Robust light emission from cyclic alkylthis compound substrates for firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. benedictine.edu [benedictine.edu]

- 9. researchgate.net [researchgate.net]

- 10. static.horiba.com [static.horiba.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.jp]

Intracellular Synthesis of D-aminoluciferin: A Technical Guide for Advanced Bioluminescence Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bioluminescence imaging (BLI) has become an indispensable tool in preclinical research, offering unparalleled sensitivity for tracking cellular processes in vivo. The foundational components of the most common BLI system are firefly luciferase (fLuc) and its substrate, D-luciferin. However, the chemical instability and suboptimal in vivo kinetics of D-luciferin can limit its performance. Intracellular synthesis of D-aminoluciferin, a synthetic analog of D-luciferin, presents a compelling alternative, offering enhanced brightness, red-shifted emission for deeper tissue penetration, and improved pharmacokinetics. This technical guide provides an in-depth overview of the strategies for intracellular D-aminoluciferin synthesis, detailed experimental protocols, and quantitative data to empower researchers in leveraging this advanced bioluminescent reporter system.

Introduction to D-aminoluciferin and Intracellular Synthesis

D-aminoluciferin, where the 6'-hydroxyl group of D-luciferin is replaced with an amino group, is a substrate for firefly luciferase that generates a red-shifted light emission, which is advantageous for in vivo imaging due to reduced light attenuation by tissues.[1][2] The direct administration of D-aminoluciferin can be challenging due to its own stability and transport properties. A more sophisticated approach involves the intracellular synthesis from stable, cell-permeable precursors. This strategy ensures that the bioluminescent substrate is generated at the site of luciferase expression, leading to a higher signal-to-noise ratio and sustained light output.[3][4]

The primary mechanism for the intracellular synthesis of D-aminoluciferin involves the reaction of a cyanobenzothiazole (CBT) derivative with D-cysteine.[5] Researchers have ingeniously designed precursor molecules that, upon entering the cell, are chemically or enzymatically converted to release the components necessary for D-aminoluciferin synthesis.[3][4]

Strategies for Intracellular D-aminoluciferin Synthesis

Two main strategies have been developed for the intracellular generation of D-aminoluciferin:

-

Reduction-Controlled Condensation: This approach utilizes precursor molecules containing a disulfide bond that is readily reduced by intracellular glutathione (GSH).[4] The reduction exposes a 1,2-aminothiol group, which then undergoes intramolecular condensation with a cyano group to form an oligomer that is subsequently hydrolyzed by intracellular proteases to yield D-aminoluciferin.[4]

-

Enzyme-Mediated Release: "Caged" precursors have been designed where D-aminoluciferin is conjugated to a specific peptide sequence recognized by a target intracellular protease, such as caspase-3.[6][7][8] Upon enzymatic cleavage, active D-aminoluciferin is released, linking the bioluminescent signal directly to the activity of the enzyme of interest. This approach is particularly valuable for developing highly specific biosensors for various cellular processes.[8]

Quantitative Data and Comparative Analysis

The performance of D-aminoluciferin and its analogs has been quantitatively compared to the standard D-luciferin in various assays. The following tables summarize key data from published studies.

Table 1: Bioluminescence Emission Properties of Luciferin Analogs

| Luciferin Analog | Peak Emission Wavelength (nm) | Relative Initial Photon Flux (% of D-luciferin) | Reference |

| D-luciferin | 560 | 100 | [9] |

| D-aminoluciferin | 578 | 61 | [2][9] |

| CycLuc1 | - | > D-luciferin at low doses | [10] |

| CycLuc6 | 636 | - | [10][11] |

| CycLuc10 | 642 | 2 (initial rate) | [10][11] |

| N-cyclobutylaminoluciferin (cybLuc) | - | 20-fold > D-luciferin at 10 µM | [1][12] |

Table 2: In Vivo Performance of D-aminoluciferin Precursors

| Precursor | Administration Route | Animal Model | Key Finding | Reference |

| CBT-L-cystine-CBT (L-1) | Intraperitoneal | Nude mice with HeLa-fLuc tumors | Sustained bioluminescence signal over 2 hours | [4] |

| N-Z-DEVD-aLuc | Intraperitoneal | SCID mice with U87-Luc glioblastoma | Detection of apoptosis induced by Ac-915 | [6] |

Experimental Protocols

In Vitro Assay for Intracellular D-aminoluciferin Synthesis

This protocol is adapted from studies on reduction-controlled condensation.[4]

Materials:

-

HeLa cells expressing firefly luciferase (HeLa-fLuc)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

-

Precursor molecule (e.g., CBT-L-cystine-CBT) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Luminometer

Procedure:

-

Seed HeLa-fLuc cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare a stock solution of the precursor molecule in DMSO.

-

Dilute the precursor stock solution in DMEM to the desired final concentrations.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the precursor-containing medium to the cells.

-

Incubate the plate at 37°C in a CO2 incubator.

-

At desired time points, measure the bioluminescence using a luminometer.

In Vivo Bioluminescence Imaging Protocol

This protocol is a general guideline for in vivo imaging using intracellularly synthesized D-aminoluciferin.[1][12]

Materials:

-

Tumor-bearing mice (e.g., subcutaneous HeLa-fLuc xenografts)

-

Precursor molecule (e.g., CBT-L-cystine-CBT) formulated for in vivo use (e.g., in PBS/DMSO/Tween 80)

-

In vivo imaging system (e.g., IVIS)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Anesthetize the mouse using isoflurane.

-

Administer the precursor molecule via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical dose for synthetic aminoluciferins can be significantly lower than the standard 150 mg/kg for D-luciferin.[1][12]

-

Place the mouse in the imaging chamber of the in vivo imaging system.

-

Acquire bioluminescent images at various time points post-injection to determine the peak signal. The imaging time for this compound derivatives can be longer than the typical 10 minutes for D-luciferin.[1]

-

Analyze the images to quantify the photon flux from the region of interest (e.g., the tumor).

Visualizing the Pathways and Workflows

Signaling Pathway for Reduction-Controlled Intracellular Synthesis

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of bioluminescence in biotechnology and beyond - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01492C [pubs.rsc.org]

- 3. Intracellular synthesis of d-aminoluciferin for bioluminescence generation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Intracellular synthesis of d-aminoluciferin for bioluminescence generation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Beyond D-luciferin: Expanding the Scope of Bioluminescence Imaging in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of N-peptide-6-amino-D-luciferin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Aminoluciferins Extend Firefly Luciferase Bioluminescence into the Near-Infrared and Can Be Preferred Substrates over d-Luciferin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cybLuc: An Effective this compound Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of Aminoluciferin's Red-Shifted Emission: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for brighter and more red-shifted bioluminescent reporters is a continuous endeavor in biomedical research and drug development. Light emission in the red and near-infrared (NIR) regions offers superior tissue penetration, making it ideal for in vivo imaging. 6'-substituted aminoluciferins have emerged as promising substrates for firefly luciferase, exhibiting significant red-shifted emission maxima compared to the native D-luciferin. This technical guide delves into the structural underpinnings of this phenomenon, providing a comprehensive overview of the key determinants, quantitative data on emission shifts, and detailed experimental protocols to investigate these mechanisms.

Core Principles of Bioluminescence Color-Tuning

The color of light emitted during the firefly luciferase-catalyzed reaction is exquisitely sensitive to the microenvironment of the excited oxyluciferin molecule within the enzyme's active site.[1][2][3] The primary factors influencing the emission wavelength are the polarity and rigidity of the luciferin binding pocket.[4][5]

-

Polarity: A more polar active site environment tends to stabilize the excited state of oxyluciferin, leading to a lower energy emission, which corresponds to a red-shift in the bioluminescence spectrum.[4][5] The substitution of the 6'-hydroxyl group of luciferin with an amino group, which is a stronger electron-donating group, inherently alters the electronic properties of the molecule, making it more susceptible to the polarity of its surroundings.[6]

-

Rigidity: The conformational flexibility of the excited-state oxyluciferin also plays a crucial role. A more rigid and constrained active site, which limits non-radiative decay pathways, generally favors higher energy, shorter wavelength (green-yellow) emission.[1][3] Conversely, a more flexible binding pocket allows for greater vibrational relaxation of the excited state, resulting in a lower energy, red-shifted emission.[1]

Quantitative Analysis of Red-Shifted Emission

The substitution pattern at the 6'-amino group of luciferin, as well as specific mutations in the luciferase enzyme, can dramatically influence the emission maximum. The following table summarizes key quantitative data from various studies.

| Luciferin Analog/Luciferase Mutant | Peak Emission Wavelength (nm) | Reference(s) |

| This compound Analogs with Wild-Type Luciferase | ||

| D-Luciferin | ~560 | [7] |

| 6'-aminoluciferin (aLuc) | 591 - 594 | [7][8] |

| 6'-N,N-dimethylthis compound | ~615 | [9] |

| CycLuc1 (cyclic alkylthis compound) | 599 | [8] |

| CycLuc2 (methylated cyclic alkylthis compound) | 607 | [8] |

| cybLuc (N-cyclobutylthis compound) | 603 | [7] |

| cypLuc (N-cyclopentylthis compound) | 603 | [7] |

| cyhLuc (N-cyclohexylthis compound) | 607 | [7] |

| Luciferase Mutants with Aminoluciferins | ||

| PxRE luciferase with 6′-morpholinoluciferin | 634 | [10] |

| PxRE luciferase with 6′-pyrrolidinyl-luciferins | 644 | [10] |

| PxRE-R215K mutant with 6′-(1-pyrrolidinyl)luciferin | 650 | [11] |

Key Signaling and Mechanistic Pathways